molecular formula C11H15NOS B5175815 N-ethyl-2-(phenylsulfanyl)propanamide

N-ethyl-2-(phenylsulfanyl)propanamide

Cat. No.: B5175815
M. Wt: 209.31 g/mol
InChI Key: CKTULYXYWWQWEU-UHFFFAOYSA-N
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Description

N-Ethyl-2-(phenylsulfanyl)propanamide is a sulfur-containing propanamide derivative characterized by an ethyl group at the amide nitrogen and a phenylsulfanyl (SPh) moiety at the β-position of the propanamide backbone. The phenylsulfanyl group is critical for modulating electronic and steric effects, influencing solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

N-ethyl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-12-11(13)9(2)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTULYXYWWQWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(phenylsulfanyl)propanamide typically involves the reaction of 2-bromo-N-ethylpropanamide with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, sodium hydroxide, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-ethyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-ethyl-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The amide group may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The nature of the N-substituent significantly impacts molecular properties:

Compound Name N-Substituent Molecular Formula Average Mass Key Properties/Applications Reference
N-Ethyl-2-(phenylsulfanyl)propanamide Ethyl C₁₁H₁₅NOS ~209.31* Predicted moderate lipophilicity N/A
N-(2-Chlorobenzyl)-2-(phenylsulfanyl)propanamide 2-Chlorobenzyl C₁₆H₁₆ClNOS 305.82 Higher mass, potential halogen-driven bioactivity
N-Ethyl-2-[(ethylphenylamino)sulfonyl]-N-phenylpropanamide Ethylphenylsulfonyl C₁₉H₂₄N₂O₃S 360.47 Sulfonyl group enhances polarity and stability

*Calculated based on analogous structures.

  • Key Insight : The ethyl group in the target compound likely confers lower molecular weight and simpler steric profile compared to bulkier N-substituents like 2-chlorobenzyl or phenylsulfonyl derivatives .

Variations in Sulfur-Containing Functional Groups

The β-position sulfur group (phenylsulfanyl vs. sulfonamide/sulfamoyl) alters reactivity and bioactivity:

Compound Name β-Substituent Key Observations Reference
This compound Phenylsulfanyl (SPh) Potential for radical scavenging or metal coordination
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Sulfonamido (SO₂NH) Higher melting point due to hydrogen bonding
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Sulfamoyl (SO₂NH₂) Enhanced solubility via polar sulfamoyl group
  • Key Insight : The phenylsulfanyl group may offer intermediate polarity compared to sulfonamides, balancing lipophilicity and hydrogen-bonding capacity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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